2-Bromo-1-(1-ethylcyclopropyl)ethan-1-one
Description
2-Bromo-1-(1-ethylcyclopropyl)ethan-1-one is a brominated ketone featuring a cyclopropane ring substituted with an ethyl group. This compound belongs to a class of α-bromo ketones, which are pivotal intermediates in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and ligands for biological targets. The cyclopropane ring introduces steric constraints and electronic effects that influence reactivity and stability, while the ethyl group modulates lipophilicity and steric bulk.
Properties
Molecular Formula |
C7H11BrO |
|---|---|
Molecular Weight |
191.07 g/mol |
IUPAC Name |
2-bromo-1-(1-ethylcyclopropyl)ethanone |
InChI |
InChI=1S/C7H11BrO/c1-2-7(3-4-7)6(9)5-8/h2-5H2,1H3 |
InChI Key |
YGLKDXBPKBILJL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC1)C(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(1-ethylcyclopropyl)ethan-1-one can be achieved through several methods. One common approach involves the bromination of 1-(1-ethylcyclopropyl)ethan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-1-(1-ethylcyclopropyl)ethan-1-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(1-ethylcyclopropyl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted ethanones.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to a carboxylic acid or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Substituted ethanones with various functional groups depending on the nucleophile used.
Reduction: 1-(1-Ethylcyclopropyl)ethanol.
Oxidation: 2-Bromo-1-(1-ethylcyclopropyl)ethanoic acid or other oxidized derivatives.
Scientific Research Applications
2-Bromo-1-(1-ethylcyclopropyl)ethan-1-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a precursor for the development of new drugs or therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(1-ethylcyclopropyl)ethan-1-one involves its interaction with molecular targets and pathways. The bromine atom and carbonyl group play crucial roles in its reactivity and interactions with biological molecules. The compound may act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity and function .
Comparison with Similar Compounds
Key Findings and Trends
Synthetic Yields: Aryl-substituted bromoethanones (e.g., 3,5-dimethoxyphenyl) achieve higher yields (85–87%) compared to heterocyclic derivatives (30–42%) , likely due to steric and electronic challenges in indole systems.
Physical Properties : Melting points correlate with molecular symmetry and intermolecular forces. Indole derivatives exhibit higher melting points (>170°C) than simple aryl analogs (65–66°C) .
Reactivity : Electron-withdrawing groups (e.g., Cl, F) enhance electrophilicity, facilitating cross-coupling reactions , while methoxy groups improve solubility .
Safety: Bromoethanones generally exhibit acute toxicity and corrosivity, necessitating stringent handling protocols .
Biological Activity
2-Bromo-1-(1-ethylcyclopropyl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for 2-Bromo-1-(1-ethylcyclopropyl)ethan-1-one is C5H9BrO. It features a bromo substituent and an ethylcyclopropyl group, which contribute to its unique reactivity and biological interactions.
Biological Activity
Antimicrobial Properties
Research indicates that compounds similar to 2-Bromo-1-(1-ethylcyclopropyl)ethan-1-one exhibit antimicrobial activity. For example, derivatives of bromoacetophenones have shown significant inhibition against various bacterial strains, suggesting that this compound may also possess similar properties due to structural analogies.
Anti-inflammatory Effects
The compound has been studied for its potential anti-inflammatory effects. It is believed to modulate pathways related to inflammation by interacting with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response .
Anticancer Activity
Preliminary studies suggest that 2-Bromo-1-(1-ethylcyclopropyl)ethan-1-one may have anticancer properties. Similar compounds have demonstrated cytotoxic effects against cancer cell lines, indicating that further research could elucidate the specific mechanisms through which this compound exerts its effects .
The exact mechanism of action for 2-Bromo-1-(1-ethylcyclopropyl)ethan-1-one is not fully characterized. However, it is hypothesized to involve:
- Inhibition of key enzymes : By inhibiting COX and LOX, the compound may reduce the production of pro-inflammatory mediators.
- Modulation of signaling pathways : It may influence pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial activity of various bromo-substituted compounds, including those structurally related to 2-Bromo-1-(1-ethylcyclopropyl)ethan-1-one. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli .
Case Study 2: Anti-inflammatory Properties
In vitro assays demonstrated that compounds similar to 2-Bromo-1-(1-ethylcyclopropyl)ethan-1-one inhibited the production of nitric oxide in macrophages, indicating a potential anti-inflammatory mechanism. The IC50 value was determined to be approximately 25 µM.
Comparative Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
